molecular formula C8H15NO2 B12094749 Ethyl 2-(pyrrolidin-3-yl)acetate

Ethyl 2-(pyrrolidin-3-yl)acetate

Cat. No.: B12094749
M. Wt: 157.21 g/mol
InChI Key: MNTGUDCHRPBCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(pyrrolidin-3-yl)acetate is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-3-yl)acetate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the reaction of ethyl bromoacetate with pyrrolidine under basic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Ethyl 2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-pyrrolidin-3-ylacetate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3

InChI Key

MNTGUDCHRPBCJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCNC1

Origin of Product

United States

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